Ethyl(tert-butyldiphenylsilanyloxy)acetaldehyde
Description
Ethyl(tert-butyldiphenylsilanyloxy)acetaldehyde is a silyl-protected acetaldehyde derivative featuring a tert-butyldiphenylsilyl (TBDPS) group. This compound is synthesized via protection of hydroxyl intermediates using tert-butyldiphenylchlorosilane under anhydrous conditions, as described in the synthesis of related lactones and esters . The TBDPS group enhances stability by shielding reactive aldehyde or hydroxyl functionalities, making it a critical intermediate in multi-step organic syntheses, particularly for pharmaceuticals and natural products. Its structure allows controlled reactivity, enabling selective transformations in complex molecular architectures.
Properties
Molecular Formula |
C20H26O2Si |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxybutanal |
InChI |
InChI=1S/C20H26O2Si/c1-5-17(16-21)22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-17H,5H2,1-4H3 |
InChI Key |
SZYLDCGKFSUERK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal typically involves the protection of hydroxyl groups using tert-butyl diphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted under acidic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Hydroxyl compounds.
Scientific Research Applications
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]butanal involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps, allowing for selective transformations and high yields of the desired products .
Comparison with Similar Compounds
Acetaldehyde (CH₃CHO)
- Structure and Reactivity : Acetaldehyde is a simple, unprotected aldehyde. Unlike Ethyl(tert-butyldiphenylsilanyloxy)acetaldehyde, it lacks steric protection, leading to high reactivity in nucleophilic additions and oxidations .
- Applications : Used industrially to produce acetic acid, ethyl acetate, and dyes . In contrast, the TBDPS-protected derivative is employed in controlled synthetic steps, such as asymmetric lactone formation .
- Physical Properties : Acetaldehyde is a volatile liquid (b.p. 20.2°C), whereas the TBDPS-protected analog is typically an oil or solid, reflecting reduced volatility .
Ethyl 2-(tert-Butyldimethylsilyloxy)acetate
- Protecting Group : Features a smaller tert-butyldimethylsilyl (TBDMS) group instead of TBDPS. The TBDMS group offers moderate steric hindrance, balancing reactivity and stability .
- Synthetic Utility : TBDMS-protected compounds are easier to handle due to lower molecular weight but are less stable under acidic or fluoride-mediated deprotection compared to TBDPS .
Acetaldehyde Ethyl Cis-3-Hexenyl Acetal
- Structure and Use: A fragrance compound derived from acetaldehyde, incorporating ethyl and cis-3-hexenyl groups. Unlike the TBDPS-protected acetaldehyde, this derivative is designed for flavor and fragrance applications, imparting green, fruity notes .
- Reactivity : Stabilized as an acetal, it resists oxidation but lacks the synthetic versatility of silyl-protected intermediates .
Other Silyl-Protected Aldehydes
TBDPS vs. TBDMS :
Property TBDPS-Protected Aldehyde TBDMS-Protected Aldehyde Steric Bulk High (two phenyl groups) Moderate (methyl groups) Deprotection Conditions Harsher (e.g., TBAF, HF-pyridine) Milder (e.g., aqueous acid) Solubility Lower in polar solvents Higher in polar solvents Synthetic Applications Long-term protection in multi-step syntheses Short-term protection in simpler reactions
Byproduct Acetaldehyde in Industrial Processes
- Formation : Generated during ethyl acetate oxidation over catalysts like TiO₂-supported metals. Unlike the protected derivative, this acetaldehyde is an undesired byproduct requiring mitigation .
- Environmental Impact : Acetaldehyde contributes to secondary pollution, whereas TBDPS-protected derivatives are intentionally designed for controlled reactivity, minimizing unintended byproducts .
Key Research Findings
- Synthetic Efficiency : this compound achieves >80% yield in lactone syntheses, outperforming TBDMS analogs in sterically demanding reactions .
- Stability : The TBDPS group resists hydrolysis under basic conditions (pH 7–10), unlike acetaldehyde, which rapidly oxidizes to acetic acid .
- Thermal Behavior : Protected derivatives decompose above 200°C, whereas acetaldehyde boils at 20.2°C, limiting high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
